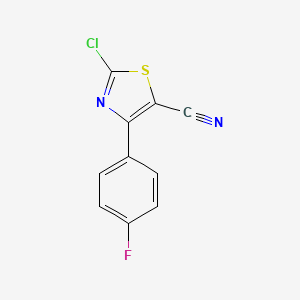

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClFN2S/c11-10-14-9(8(5-13)15-10)6-1-3-7(12)4-2-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVHHPRMBURQQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)Cl)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClFN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile CAS 1628265-17-7

An In-Depth Technical Guide to 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS 1628265-17-7): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 1628265-17-7), a highly functionalized heterocyclic compound of significant interest to the scientific research community. Positioned as a versatile building block, its unique structural combination of a reactive 2-chlorothiazole, a stabilizing 4-(4-fluorophenyl) group, and an electron-withdrawing 5-carbonitrile moiety makes it a valuable intermediate in the synthesis of novel compounds. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, outlines a robust synthetic pathway via the Sandmeyer reaction, explores its chemical reactivity with a focus on nucleophilic substitution, and discusses its current and potential applications in medicinal chemistry, agrochemicals, and material science. The insights provided are grounded in established chemical principles and supported by authoritative references to guide laboratory practice and inspire future research endeavors.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in the field of medicinal chemistry.[1][2] Its importance is underscored by its presence in both natural products, such as vitamin B1 (Thiamine), and a multitude of synthetic drugs.[1][2] The thiazole nucleus is a core component in molecules exhibiting a vast array of pharmacological activities, including antimicrobial (sulfathiazole), antiretroviral (ritonavir), antifungal (abafungin), and anti-inflammatory (meloxicam) properties.[1][2][3]

The versatility of the thiazole scaffold stems from its unique electronic properties and its ability to serve as a bioisostere for other aromatic systems, engaging in crucial hydrogen bonding and pi-stacking interactions with biological targets. Consequently, thiazole derivatives are continuously explored for new therapeutic applications, including anticancer, antidiabetic, and antihypertensive agents.[4] this compound emerges from this context as a strategically designed intermediate, offering multiple reaction sites for the construction of complex and biologically active molecules.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key characteristics of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1628265-17-7 | [5][6][7][8][9] |

| Molecular Formula | C₁₀H₄ClFN₂S | [5][6][7][8][10] |

| Molecular Weight | 238.67 g/mol | [6][8][10][11] |

| Appearance | Yellow to brown solid/powder | [5][7][8] |

| Predicted Boiling Point | 426.5 ± 55.0 °C | [5][8] |

| Predicted Density | 1.50 ± 0.1 g/cm³ | [5][8] |

| Storage Conditions | 2-8°C, store under inert gas | [8][10][12] |

Structural Elucidation

The molecule's structure is precisely defined by its systematic nomenclature and chemical identifiers.[6]

-

IUPAC Name: 2-chloro-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

-

InChI: 1S/C10H4ClFN2S/c11-10-14-9(8(5-13)15-10)6-1-3-7(12)4-2-6/h1-4H

-

SMILES: C1=CC(=CC=C1C2=C(SC(=N2)Cl)C#N)F

Caption: Chemical structure of this compound.

Influence of Functional Groups on Reactivity

The molecule's reactivity is dictated by its distinct functional groups:

-

2-Chloro Group: Positioned on an electron-deficient ring, the chlorine atom serves as an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SₙAr).[13][14]

-

Thiazole Ring: The inherent electron-withdrawing nature of the nitrogen heteroatom significantly activates the C2 position for nucleophilic attack.[14]

-

5-Carbonitrile Group: As a powerful electron-withdrawing group, the nitrile moiety further depletes the electron density of the thiazole ring, enhancing the electrophilicity of the C2 carbon and facilitating SₙAr reactions.

-

4-(4-fluorophenyl) Group: This aromatic substituent provides steric bulk and modulates the overall electronic profile of the molecule. The fluorine atom can influence biological activity and provides an additional spectroscopic handle (¹⁹F NMR) for characterization.

Synthesis and Mechanistic Insights

A robust and logical synthetic strategy is crucial for accessing this key intermediate. A plausible and industrially scalable approach involves a two-step sequence starting from a readily available 2-aminothiazole precursor, culminating in a classic Sandmeyer reaction.

Proposed Synthetic Pathway

The synthesis can be logically divided into the formation of the core heterocyclic structure followed by the strategic introduction of the chloro substituent.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

The precursor, 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS 952753-59-2), can be synthesized via the Hantzsch thiazole synthesis.[15] This widely used method involves the condensation of an α-haloketone with a thioamide or thiourea.[15][16]

Step 2: Sandmeyer Reaction for Chlorination

The conversion of the 2-amino group to a 2-chloro group is efficiently achieved through the Sandmeyer reaction.[17][18] This is a cornerstone transformation in aromatic chemistry, providing a reliable method to replace an amino group via its diazonium salt.[19][20][21] The reaction proceeds via a radical-nucleophilic aromatic substitution (SₙAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst.[18][19]

Experimental Protocol: Sandmeyer Reaction

This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and scale.

Objective: To convert 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile to this compound.

Materials:

-

2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Deionized Water

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization (Formation of Diazonium Salt): a. In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the starting 2-aminothiazole (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the mixture to 0-5°C using an ice-salt bath. Causality: Maintaining a low temperature is critical to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures, leading to side products and reduced yield.[17] c. Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold deionized water. d. Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the internal temperature remains below 5°C. Causality: A slow, controlled addition prevents localized overheating and decomposition of the newly formed diazonium salt.[17] e. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure the reaction goes to completion.

-

Sandmeyer Reaction (Displacement with Chloride): a. In a separate flask, prepare a solution or slurry of copper(I) chloride (CuCl, catalytic to stoichiometric amount) in concentrated HCl. Cool this mixture to 0-5°C. b. Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution with vigorous stirring. c. Effervescence (evolution of nitrogen gas) should be observed, indicating the displacement of the diazo group.[17] d. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and continue stirring for 1-2 hours or until gas evolution ceases.

-

Workup and Purification: a. Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). b. Combine the organic layers and wash sequentially with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. d. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Chemical Reactivity and Derivatization Potential

The primary value of this compound lies in its utility as a scaffold for further chemical modification. The most significant reaction pathway is the nucleophilic aromatic substitution (SₙAr) at the C2 position, where the chloride is displaced by a variety of nucleophiles.[14]

The high reactivity of the C2 position is a result of the cumulative electron-withdrawing effects of the ring nitrogen and the C5-nitrile group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.[13][22] This allows for the efficient synthesis of a diverse library of 2-substituted thiazole derivatives.

Caption: Key derivatization pathways via nucleophilic substitution.

General Protocol: SₙAr with an Amine

Objective: To synthesize a 2-amino-substituted thiazole derivative.

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired amine (1.1-2.0 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5-2.5 eq).

-

Heat the reaction mixture to a temperature between 80-120°C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Perform a standard aqueous workup, dry the organic phase, and concentrate.

-

Purify the crude product via column chromatography or recrystallization.

Applications in Research and Development

The structural features of this compound make it a valuable intermediate across several scientific domains.

-

Medicinal Chemistry: It is an ideal starting point for generating libraries of novel compounds for high-throughput screening.[2][10] The ability to easily introduce diverse amine, thiol, and alcohol functionalities at the C2 position allows for systematic Structure-Activity Relationship (SAR) studies. Derivatives of the thiazole core have demonstrated significant potential as:

-

Antimicrobial and Antifungal Agents: Related structures show activity against various bacteria and fungi.[5]

-

Anticancer Agents: The thiazole ring is present in numerous compounds evaluated for their antitumor and antiproliferative effects.[23][24][25]

-

Anti-inflammatory Drugs: The scaffold is a key component in several anti-inflammatory molecules.[23]

-

Antidiabetic Agents: Thiazole derivatives have been investigated as potential α-amylase inhibitors and antiglycating agents.[26]

-

-

Agrochemical Research: The established biological activity of the thiazole heterocycle makes this compound a useful building block for the discovery of new fungicides, herbicides, and pesticides.[5][10][23]

-

Material Science: The rigid, aromatic nature of the core structure suggests potential applications in the development of novel organic materials with specific electronic or photophysical properties.[10]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be observed when handling this compound.

-

Hazard Identification: Based on available data, the compound is classified as harmful.[11]

-

Pictogram: GHS07 (Harmful)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

-

-

Handling: Work should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, ideally between 2-8°C and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][10][12]

Conclusion and Future Outlook

This compound is a high-value chemical intermediate characterized by its functional density and predictable reactivity. Its synthesis is achievable through established and scalable chemical transformations. The compound's true potential is realized in its role as a versatile platform for generating diverse molecular architectures via nucleophilic aromatic substitution. For researchers in drug discovery and agrochemical development, this molecule represents a powerful tool for accessing novel chemical space and accelerating the development of next-generation bioactive compounds. Future research will likely continue to exploit its reactivity to build complex libraries and probe new biological targets.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 4. jetir.org [jetir.org]

- 5. 1628265-17-7 | this compound [fluoromart.com]

- 6. This compound | C10H4ClFN2S | CID 90420026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS:1628265-17-7, CasNo.1628265-17-7 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]

- 8. This compound | 1628265-17-7 [amp.chemicalbook.com]

- 9. This compound | 1628265-17-7 [amp.chemicalbook.com]

- 10. This compound [myskinrecipes.com]

- 11. This compound | 1628265-17-7 [sigmaaldrich.com]

- 12. This compound [myskinrecipes.com]

- 13. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. asianpubs.org [asianpubs.org]

- 17. benchchem.com [benchchem.com]

- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 19. byjus.com [byjus.com]

- 20. Sandmeyer Reaction [organic-chemistry.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemimpex.com [chemimpex.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Foreword: The Strategic Importance of a Versatile Thiazole Building Block

In the landscape of modern medicinal chemistry, the thiazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its role in the development of novel therapeutics, from antimicrobials to anticancer agents.[2][3][4] Within this important class of heterocycles, 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile has emerged as a particularly valuable intermediate. Its strategic placement of reactive handles—a chloro group susceptible to nucleophilic substitution and a nitrile group that can be further elaborated—makes it a highly sought-after building block in the synthesis of complex pharmaceutical agents, including kinase inhibitors like Dabrafenib.[5][6]

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. Designed for researchers, chemists, and professionals in drug development, this document will not only detail the step-by-step protocols but also delve into the underlying reaction mechanisms and the rationale behind key experimental choices, ensuring a thorough and practical understanding of its synthesis.

Retrosynthetic Analysis: A Two-Stage Approach to the Target Molecule

A logical retrosynthetic disconnection of the target molecule, this compound, points to a two-stage synthetic strategy. The primary disconnection is at the C2-chloro bond, suggesting a late-stage chlorination of a 2-aminothiazole precursor. This amino group, in turn, can be installed during the formation of the thiazole ring itself.

Caption: Retrosynthetic analysis of this compound.

This leads to two key transformations that will be explored in detail:

-

Formation of the Thiazole Core: The synthesis of the intermediate, 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile. This is typically achieved through a variation of the Hantzsch thiazole synthesis or a Gewald-type reaction.

-

Conversion of the Amino to the Chloro Group: The transformation of the 2-amino functionality to the desired 2-chloro group, most commonly accomplished via a Sandmeyer reaction.

Part I: Constructing the Thiazole Core: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

The initial and crucial phase of the synthesis is the construction of the substituted 2-aminothiazole ring. The Hantzsch thiazole synthesis and its variations provide a robust and widely adopted method for this transformation.[7] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, the synthesis will utilize 2-bromo-1-(4-fluorophenyl)ethan-1-one and thiourea.

Reaction Mechanism: Hantzsch Thiazole Synthesis

The mechanism of the Hantzsch synthesis is a well-established cascade of nucleophilic attack, cyclization, and dehydration.[7][8]

-

Nucleophilic Attack: The sulfur atom of thiourea, acting as the nucleophile, attacks the electrophilic carbon of the α-haloketone (2-bromo-1-(4-fluorophenyl)ethan-1-one).

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks the carbonyl carbon.

-

Dehydration: The final step involves the elimination of a water molecule to form the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

This protocol is a representative procedure based on established methodologies for Hantzsch-type syntheses.[7][9][10]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 217.03 | 21.7 | 100 |

| Thiourea | 76.12 | 15.2 | 200 |

| Iodine | 253.81 | 25.4 | 100 |

| Ethanol | - | 250 mL | - |

| Diethyl Ether | - | As needed | - |

| Ammonium Hydroxide Solution (concentrated) | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (21.7 g, 100 mmol), thiourea (15.2 g, 200 mmol), iodine (25.4 g, 100 mmol), and ethanol (250 mL).

-

Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Wash the cooled mixture with diethyl ether to remove any unreacted starting materials and excess iodine.

-

Carefully pour the reaction mixture into a beaker containing a concentrated ammonium hydroxide solution to neutralize the hydroiodic acid formed during the reaction and to precipitate the product.

-

Collect the resulting solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent such as ethanol to afford pure 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.[11]

Part II: Conversion to this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group to a variety of functionalities, including halogens, via a diazonium salt intermediate.[8][12] This transformation is particularly useful for heterocyclic systems where direct halogenation can be challenging.

Reaction Mechanism: Sandmeyer Reaction

The Sandmeyer reaction proceeds in two distinct stages:

-

Diazotization: The 2-amino group of the thiazole reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HCl) at low temperatures to form a diazonium salt. This intermediate is highly reactive.

-

Chloride Substitution: The diazonium group is an excellent leaving group (N₂ gas). In the presence of a copper(I) chloride catalyst, the diazonium group is displaced by a chloride ion to yield the final 2-chloro-thiazole product.

Caption: The two-stage mechanism of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

The following protocol is a representative procedure for the Sandmeyer chlorination of a 2-aminothiazole derivative.[8][12]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile | 219.24 | 21.9 | 100 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 | 110 |

| Hydrochloric Acid (concentrated, 37%) | 36.46 | As needed | - |

| Copper(I) Chloride (CuCl) | 99.00 | 12.9 | 130 |

| Acetonitrile | - | 150 mL | - |

| Ethyl Acetate | - | As needed | - |

| Aqueous Ammonia Solution (0.1 M) | - | As needed | - |

Procedure:

-

In a three-necked flask maintained at 0-5 °C with an ice-salt bath, dissolve 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (21.9 g, 100 mmol) in a mixture of concentrated hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 15-30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (12.9 g, 130 mmol) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 15-30 minutes to ensure the reaction goes to completion. Monitor the reaction by TLC.

-

Cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with a 0.1 M aqueous ammonia solution and then with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Summary of Synthesis and Data

| Step | Reaction Type | Key Reagents | Typical Yield (%) |

| 1 | Hantzsch Synthesis | 2-Bromo-1-(4-fluorophenyl)ethan-1-one, Thiourea, Iodine | 70-85 |

| 2 | Sandmeyer Reaction | 2-Aminothiazole precursor, NaNO₂, HCl, CuCl | 60-75 |

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₄ClFN₂S |

| Molecular Weight | 238.67 g/mol |

| Appearance | Brown powder |

| CAS Number | 1628265-17-7 |

| Storage | 2-8°C, under inert gas |

Conclusion and Future Perspectives

The synthesis of this compound is a well-defined process rooted in fundamental organic reactions. The two-stage approach, commencing with a Hantzsch-type thiazole formation followed by a Sandmeyer reaction, offers a reliable and scalable route to this valuable intermediate. The versatility of this building block ensures its continued importance in the discovery and development of new chemical entities with therapeutic potential. Future research may focus on the development of more sustainable and efficient catalytic systems for both the thiazole synthesis and the Sandmeyer reaction, potentially utilizing flow chemistry or novel copper catalysts to improve yields and reduce waste.

References

- 1. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dabrafenib synthesis - chemicalbook [chemicalbook.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. medkoo.com [medkoo.com]

- 6. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. asianpubs.org [asianpubs.org]

- 11. 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile [cymitquimica.com]

- 12. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a Privileged Scaffold: A Technical Guide to the Drug Discovery Potential of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

Foreword: The Thiazole Moiety as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in the landscape of drug discovery. Its presence in a multitude of FDA-approved drugs and biologically active natural products is a testament to its versatile chemical reactivity and its ability to engage in key interactions with a wide array of biological targets. This guide delves into the untapped potential of a specific, highly functionalized thiazole derivative: 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile . We will explore its synthetic utility and project its potential applications in the development of novel therapeutics, grounded in the extensive body of research on analogous structures.

Molecular Architecture and Synthetic Versatility

This compound is a solid chemical compound with the molecular formula C₁₀H₄ClFN₂S.[1][2] Its structure is characterized by a central thiazole ring, substituted with a reactive chlorine atom at the 2-position, a 4-fluorophenyl group at the 4-position, and a cyano (nitrile) group at the 5-position. Each of these functionalities offers a strategic handle for synthetic modification, making this molecule a versatile starting material for the generation of diverse chemical libraries.

The 2-chloro group is an excellent leaving group, susceptible to nucleophilic substitution, which allows for the introduction of a wide variety of functional groups at this position. The 5-carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for derivatization.

Proposed Synthetic Workflow: From Core Scaffold to Bioactive Derivatives

The following diagram illustrates a logical workflow for the derivatization of this compound to generate libraries of compounds for biological screening.

Caption: Proposed derivatization and screening workflow.

Potential Therapeutic Applications: A Data-Driven Perspective

The true potential of this compound lies in the biological activities of its derivatives. Based on extensive research into structurally similar thiazole compounds, we can project several promising therapeutic applications.

Anticancer Activity

The thiazole scaffold is a common feature in a number of anticancer agents.[3][4] Derivatives of 2-aminothiazoles, which can be readily synthesized from our core compound, have shown significant antiproliferative effects against various cancer cell lines.[5][6]

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for anticancer thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, the FDA-approved drug Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core.

Caption: Hypothesized kinase inhibition pathway.

Table 1: Representative Anticancer Activity of Structurally Related Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazole-5-carboxamides | A-549 (Lung) | Moderate Activity | --INVALID-LINK-- |

| Thiazolo[4,5-d]pyrimidines | Leukemia (CCRF-CEM) | Growth Inhibition | --INVALID-LINK-- |

| 2-Aminothiazole Derivatives | K562 (Leukemia) | Good Antiproliferative Effects | --INVALID-LINK-- |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of synthesized derivatives on a cancer cell line.

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity

Derivatives of 2-Chloro-4-(4-fluorophenyl)thiazole have been specifically investigated for their antimicrobial properties.[1] Studies have shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans.[1]

Table 2: Representative Antimicrobial Activity of Structurally Related Thiazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Schiff Bases of 2-Chloro-4-(4-fluorophenyl)thiazole | Gram-positive & Gram-negative bacteria, Fungi | Significant Activity | --INVALID-LINK-- |

| 2-Hydrazinyl-4-(4-fluorophenyl)thiazoles | α-amylase inhibition (related to antidiabetic) | IC₅₀ = 5.14 µM | --INVALID-LINK-- |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.

-

Preparation of Inoculum: Grow the bacterial or fungal strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, starting material for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with the well-documented biological activities of the thiazole scaffold, provides a strong rationale for its inclusion in drug discovery programs.

Future research should focus on the systematic synthesis and screening of diverse libraries derived from this core structure. In-depth mechanistic studies, including target identification and validation, will be crucial for advancing the most promising lead compounds through the drug development pipeline. The insights and protocols provided in this guide offer a solid foundation for researchers and scientists to embark on this exciting endeavor.

References

The Versatile Virtuoso: A Technical Guide to 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile as a Premier Building Block in Heterocyclic Synthesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of molecular scaffolds available, substituted thiazoles have emerged as "privileged structures" due to their prevalence in a wide array of biologically active compounds. This in-depth technical guide focuses on a particularly valuable and versatile building block: 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile . We will dissect its synthesis, explore its reactivity, and provide detailed, field-proven protocols for its elaboration into more complex heterocyclic systems. This document is intended to serve as a practical resource for researchers, offering not just procedural steps, but also the underlying chemical principles and strategic considerations that drive its application in the synthesis of next-generation functional molecules.

Introduction: The Strategic Importance of the Thiazole Core

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in numerous FDA-approved drugs and natural products. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid scaffold make it an ideal platform for designing molecules that can effectively interact with biological targets. The specific substitution pattern of this compound endows it with a trifecta of reactive sites, making it a powerhouse for synthetic diversification.

-

The C2-Chloro Group: An excellent leaving group, ripe for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

-

The C5-Nitrile Group: A versatile functional handle for the construction of fused heterocyclic rings.

-

The 4-(4-fluorophenyl) Group: The fluorine atom can serve as a metabolic blocker and enhance binding affinity through favorable electrostatic interactions.

This guide will provide a comprehensive exploration of how to strategically leverage these features to construct diverse and complex molecular architectures.

Synthesis of the Core Building Block: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that relies on classical and robust organic transformations. The overall synthetic strategy is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

The initial and crucial step is the construction of the substituted aminothiazole ring via the Hantzsch thiazole synthesis, a classic and reliable method for forming this heterocyclic core.[1][2][3][4][5]

Reaction Principle: This reaction is a multi-component condensation between an α-haloketone (or its equivalent), a sulfur source, and a compound containing an activated methylene group adjacent to a nitrile. In this specific case, we employ the Gewald modification, which utilizes elemental sulfur.[6]

Detailed Experimental Protocol:

-

To a stirred solution of 4-fluoroacetophenone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

To this suspension, add triethylamine (2.0 eq) dropwise at room temperature. The reaction is exothermic, and the temperature should be maintained below 40 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

-

Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum to yield 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile, which can be used in the next step without further purification.

Causality and Self-Validation: The use of triethylamine as a base is critical for the initial Knoevenagel condensation between the ketone and malononitrile. The subsequent reaction with sulfur and cyclization is a self-contained process, and the precipitation of the product upon acidification provides a straightforward and efficient purification method. The identity and purity of the intermediate can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

Step 2: Sandmeyer Reaction to Yield this compound

With the aminothiazole in hand, the next transformation introduces the key chloro-substituent at the C2 position via the Sandmeyer reaction.[7][8][9][10]

Reaction Principle: The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) halide.[7][8]

Detailed Experimental Protocol:

-

Suspend 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality and Self-Validation: The low temperature is critical to prevent the premature decomposition of the diazonium salt. The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism that replaces the diazonium group with a chlorine atom.[7] The purity of the final product should be confirmed by HPLC, and its structure verified by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of more complex heterocyclic systems. The following sections detail key transformations and provide exemplary protocols.

Caption: Reactivity map of this compound.

Nucleophilic Aromatic Substitution at the C2-Position

The electron-withdrawing nature of the thiazole ring and the adjacent nitrile group activates the C2-chloro substituent towards nucleophilic aromatic substitution (SNAr).[11]

Reaction Principle: This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C2 carbon, forming a Meisenheimer-like intermediate, which then expels the chloride ion to restore aromaticity.

Detailed Experimental Protocol for Amination:

-

Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a polar aprotic solvent such as DMF or DMSO.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Quantitative Data Summary (Representative Examples):

| Nucleophile | Product | Yield (%) |

| Morpholine | 2-(Morpholino)-4-(4-fluorophenyl)thiazole-5-carbonitrile | 85-95 |

| Piperidine | 2-(Piperidin-1-yl)-4-(4-fluorophenyl)thiazole-5-carbonitrile | 80-90 |

| Aniline | 2-(Phenylamino)-4-(4-fluorophenyl)thiazole-5-carbonitrile | 75-85 |

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro group is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[12][13][14][15][16][17][18][19][20]

3.2.1. Suzuki-Miyaura Coupling

Reaction Principle: This reaction forms a new carbon-carbon bond between the thiazole core and an organoboron compound, catalyzed by a palladium(0) complex.[15][19][20]

Detailed Experimental Protocol:

-

To a degassed mixture of this compound (1.0 eq), an aryl or vinyl boronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify by column chromatography.

3.2.2. Sonogashira Coupling

Reaction Principle: This reaction couples the thiazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[14][17]

Detailed Experimental Protocol:

-

To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.05 eq), and a base like triethylamine (2.0 eq).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction progress. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue.

3.2.3. Heck Coupling

Reaction Principle: The Heck reaction forms a new C-C bond by coupling the thiazole with an alkene.[16][18][21]

Detailed Experimental Protocol:

-

Combine this compound (1.0 eq), the alkene (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃), and a base (e.g., triethylamine) in a polar aprotic solvent.

-

Heat the mixture under an inert atmosphere.

-

After completion, cool, filter, and purify the product.

3.2.4. Buchwald-Hartwig Amination

Reaction Principle: This reaction is a powerful method for forming C-N bonds, coupling the thiazole with a primary or secondary amine.[6][12][13][22][23]

Detailed Experimental Protocol:

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a strong, non-nucleophilic base (e.g., sodium tert-butoxide), a palladium precursor (e.g., Pd₂(dba)₃), and a bulky electron-rich phosphine ligand (e.g., XPhos or SPhos) in an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Heat the reaction mixture.

-

Upon completion, quench the reaction and purify the product.

Annulation Reactions of the C5-Nitrile Group

The nitrile group at the C5 position is a key functional group for the construction of fused heterocyclic systems.

3.3.1. Synthesis of Thieno[2,3-d]pyrimidines

Reaction Principle: The Thorpe-Ziegler reaction of the nitrile group with an adjacent activated methylene group can be used to construct the thiophene ring, followed by cyclization to form the pyrimidine ring.[24][25][26][27][28]

Detailed Experimental Protocol:

-

React this compound with a reagent that introduces an active methylene group at the C2 position via nucleophilic substitution (e.g., ethyl thioglycolate).

-

Treat the resulting intermediate with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization (Thorpe-Ziegler reaction), forming a 2-aminothiophene derivative.

-

React the aminothiophene with a suitable one-carbon synthon (e.g., formamide or orthoformates) to construct the fused pyrimidine ring.

3.3.2. Synthesis of Pyrazolo[3,4-d]thiazoles

Reaction Principle: The nitrile group can react with hydrazine derivatives to form a fused pyrazole ring.

Detailed Experimental Protocol:

-

React this compound with hydrazine hydrate in a suitable solvent like ethanol or butanol under reflux. The hydrazine will displace the chloro group and subsequently react with the nitrile to form the fused pyrazole ring.[29][30][31]

Conclusion

This compound is a testament to the power of strategic molecular design. Its trifunctional nature provides a robust and versatile platform for the synthesis of a diverse array of complex heterocyclic compounds. The protocols and principles outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable building block. By understanding the causality behind the experimental choices and adhering to the self-validating nature of these robust reactions, scientists can confidently and efficiently advance their research in drug discovery, materials science, and beyond.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gacariyalur.ac.in [gacariyalur.ac.in]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Heck Reaction [organic-chemistry.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. m.youtube.com [m.youtube.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

- 23. Organic Chemistry Portal - Literature [organic-chemistry.org]

- 24. Synthesis of novel thieno[2,3-d]pyrimidine, thieno[2,3-b]pyridine and thiazolo[3,2-a]thieno[2,3-d]pyrimidine derivatives and their effect on the production of mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scielo.br [scielo.br]

- 29. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 31. Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile

This guide provides comprehensive safety and handling protocols for 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile, a key intermediate in pharmaceutical and agrochemical research.[1][2] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure minimal risk during its handling, use, and disposal. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Section 1: Compound Identification and Key Properties

This compound is a solid, typically appearing as a brown powder.[3][4] Its molecular structure, featuring a chlorinated thiazole ring, a fluorophenyl group, and a nitrile moiety, is fundamental to its utility in synthesizing novel bioactive compounds but also dictates its hazard profile.[3]

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile | [5] |

| CAS Number | 1628265-17-7 | [3][4][6][7] |

| Molecular Formula | C₁₀H₄ClFN₂S | [3][5] |

| Molecular Weight | 238.67 g/mol | [1][5] |

| Appearance | Solid, Brown Powder | [3][4] |

| Predicted Boiling Point | 426.5 ± 55.0 °C | [3] |

| Predicted Density | 1.50 ± 0.1 g/cm³ | [3] |

Section 2: Hazard Assessment and Toxicological Profile

The compound is classified under GHS with a clear warning regarding its potential health effects.[3] While specific, in-depth toxicological studies on this exact molecule are not widely published, its classification necessitates handling it as a hazardous substance. The primary risks are associated with irritation and acute toxicity if ingested.[3]

| GHS Classification | Data |

| Pictogram | GHS07 (Exclamation Mark)[3] |

| Signal Word | Warning [3] |

| Hazard Statements | H302: Harmful if swallowed.[3]H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Expert Insight: The combination of a chlorinated heterocyclic system and a nitrile group suggests that thermal decomposition could produce toxic gases such as hydrogen cyanide, nitrogen oxides, and hydrogen chloride. Therefore, avoiding high temperatures outside of controlled reactions is critical.

Section 3: Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety is mandatory. The hierarchy of controls prioritizes eliminating or reducing hazards at their source.

Caption: The Hierarchy of Controls prioritizes systemic safety measures over personal equipment.

Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood . All manipulations, including weighing, transferring, and preparing solutions, must be performed within a fume hood to prevent inhalation of the powdered substance and any potential vapors.[8] The ventilation system should be adequate to maintain airborne concentrations well below any occupational exposure limits.

Administrative Controls

-

Restricted Access: Only trained and authorized personnel should be permitted to handle this compound.

-

Designated Areas: Clearly designate specific areas within the laboratory for the storage and handling of this compound.

-

Safety Data Sheet (SDS) Accessibility: A copy of the SDS must be readily available to all personnel in the work area.[9]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be worn at all times when handling the compound.[3][10]

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Protects against skin irritation (H315) and absorption.[3][11] Glove suitability and breakthrough times should be verified.[12] |

| Eye Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when handling larger quantities or if there is a splash risk. | Protects against serious eye irritation (H319).[3] |

| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact and contamination of personal clothing.[8] |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. For emergencies or major spills where fume hood use is not possible, a full-face respirator with appropriate cartridges (e.g., combination acid gas/organic vapor) is necessary.[8][9] | Protects against respiratory irritation (H335).[3] |

Section 4: Standard Operating Protocol for Handling

Adherence to a strict, step-by-step protocol is a self-validating system for ensuring safety.

Protocol: Weighing and Preparing a Solution

-

Preparation: Don all required PPE as specified in Section 3.3. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Also place a labeled beaker or flask containing the desired solvent and a spatula inside the hood.

-

Weighing: Carefully transfer the solid this compound from its storage container to the weigh boat using the spatula. Avoid creating airborne dust. Close the primary storage container immediately.

-

Transfer: Gently add the weighed solid to the solvent in the beaker. The rationale for adding the solid to the liquid is to minimize splashing of the solvent and prevent static discharge from igniting flammable solvents.

-

Dissolution: Stir the mixture until the solid is fully dissolved. Keep the container covered to the extent possible.

-

Cleanup: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., acetone) inside the fume hood, collecting the rinse as hazardous waste. Wipe down the work surface of the fume hood.

-

Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.

Section 5: Storage and Incompatibility

Proper storage is crucial to maintaining the compound's integrity and preventing hazardous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] One supplier recommends avoiding light.[4]

-

Location: Keep in a designated cabinet for toxic or hazardous materials. Do not store on open benches or shelves.

-

Incompatibilities: While specific reactivity data is limited, avoid contact with strong oxidizing agents, strong acids, and strong bases, which could initiate exothermic or degradation reactions. The nitrile group can be reactive under certain conditions.[13]

-

Container Material: Use the original manufacturer's container. For bulk storage, carbon steel or stainless steel containers are generally suitable for chlorinated compounds, provided they are kept free of water to prevent acid formation and corrosion.[14][15]

Section 6: Emergency Response and First Aid

Pre-planning is essential for a safe and effective response to any incident.[16] All personnel must know the location of emergency equipment, including safety showers, eyewash stations, and spill kits.[16]

Caption: A logical workflow for responding to a chemical spill safely and effectively.

Spill Cleanup Protocol (Minor Spill)

A minor spill is a small quantity (<100 mL of solution or a few grams of solid) that has been successfully contained within a fume hood and does not pose an immediate respiratory hazard.

-

Alert: Alert personnel in the immediate vicinity.[9]

-

Protect: Ensure you are wearing the appropriate PPE (Section 3.3).

-

Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[17] Work from the outside of the spill inward to prevent spreading.[9]

-

Collect: Carefully scoop the absorbed material into a designated, leak-proof container. Label it clearly as "Hazardous Waste: Spill Debris containing this compound".[9][17]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[16] Collect any cleaning materials for disposal as hazardous waste.

-

Report: Report the incident to your laboratory supervisor.

For a major spill (large quantity, outside of containment, or if you feel unsafe), evacuate the area immediately, alert others, and call emergency services.[16][17]

First Aid Measures

Immediate and correct first aid is critical.[18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][18] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8][18] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[10] Call a poison control center or seek immediate medical attention.[3]

Section 7: Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

-

Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.

-

Collection: Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in a clearly labeled, sealed, and leak-proof container.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal Method: The recommended disposal method is through a licensed chemical waste management company.[11] The preferred technique for chlorinated and nitrile-containing compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize toxic flue gases.[19][20] Never discharge this chemical or its waste into the sewer system or general trash.[20]

References

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1628265-17-7 | this compound [fluoromart.com]

- 4. This compound CAS:1628265-17-7, CasNo.1628265-17-7 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]

- 5. This compound | C10H4ClFN2S | CID 90420026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SDS of this compound, Safety Data Sheets, CAS 1628265-17-7 - chemBlink [chemblink.com]

- 7. This compound | 1628265-17-7 [amp.chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. ehs.princeton.edu [ehs.princeton.edu]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. calpaclab.com [calpaclab.com]

- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 15. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 18. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. echemi.com [echemi.com]

Methodological & Application

Protocol for the Synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile via a Two-Step Hantzsch-Sandmeyer Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile, a heterocyclic compound of interest for pharmaceutical and medicinal chemistry research. Thiazole derivatives are known to exhibit a wide range of biological activities, and the targeted substitution pattern of this molecule makes it a valuable scaffold for drug discovery programs.[1][2] This protocol details a robust and logical two-step synthetic route, beginning with the classic Hantzsch thiazole synthesis to generate a 2-amino-thiazole intermediate, followed by a Sandmeyer-type reaction to install the 2-chloro substituent. The narrative explains the causality behind experimental choices, provides detailed step-by-step instructions, and includes guidance for characterization and safety.

Introduction and Scientific Rationale

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing this heterocyclic system.[2][4] It classically involves the condensation of an α-haloketone with a thioamide.[5][6]

Direct synthesis of a 2-chlorothiazole via the Hantzsch method is not straightforward. A more reliable and field-proven strategy involves the synthesis of a 2-aminothiazole precursor, which can then be efficiently converted to the desired 2-chloro derivative. This application note, therefore, outlines a two-part protocol:

-

Part A: Hantzsch Thiazole Synthesis of 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile from an α-halo-β-ketonitrile and thiourea.

-

Part B: Diazotization and Chlorination (Sandmeyer-type Reaction) of the 2-aminothiazole intermediate to yield the final product.

This approach offers high yields and utilizes readily accessible starting materials, making it a practical and scalable method for research laboratories.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, each with its own work-up and purification, followed by final characterization.

Caption: Overall experimental workflow for the two-step synthesis.

Part A: Hantzsch Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

Mechanism and Rationale

The Hantzsch synthesis proceeds via the reaction of an α-haloketone (or a functional equivalent like an α-halo-β-ketonitrile) with a thioamide.[1][4] In this protocol, the sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[7] Using ethanol as a solvent is standard as it effectively dissolves the reactants and is suitable for reflux conditions.[2]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |

| 2-bromo-3-(4-fluorophenyl)-3-oxopropanenitrile | 477761-91-4 | 254.04 | 2.54 g (10.0 mmol, 1.0 eq) | Lachrymator. Handle in a fume hood. |

| Thiourea | 62-56-6 | 76.12 | 0.84 g (11.0 mmol, 1.1 eq) | Use a slight excess. |

| Absolute Ethanol (EtOH) | 64-17-5 | 46.07 | 50 mL | Reagent grade. |

| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | For precipitation and washing. |

Detailed Experimental Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-(4-fluorophenyl)-3-oxopropanenitrile (1.0 eq, 10.0 mmol, 2.54 g).

-

Reagent Addition: Add absolute ethanol (50 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add thiourea (1.1 eq, 11.0 mmol, 0.84 g).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate / 50% hexane). The reaction is typically complete within 2-4 hours.

-

Work-up (Precipitation): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 150 mL of cold deionized water while stirring. A yellow to off-white precipitate of the product should form.[5]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (2 x 25 mL) to remove any residual salts.

-

Purification: The crude product is often of sufficient purity for the next step. If required, recrystallize the solid from an appropriate solvent system like ethanol/water to obtain 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile as a purified solid.[8]

-

Drying and Characterization: Dry the purified solid under vacuum. Determine the mass and calculate the percent yield. Characterize the intermediate using ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity before proceeding.

Part B: Synthesis of this compound

Principle and Rationale

The conversion of the 2-amino group to a 2-chloro group is achieved via a Sandmeyer-type reaction. This process involves two critical stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. Low temperature is crucial to prevent the unstable diazonium salt from decomposing.

-

Substitution: The diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper catalyst facilitates the displacement of the diazonium group (N₂) by a chloride ion.

Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (5 mmol scale) | Notes |

| 2-amino-4-(4-fluorophenyl)thiazole-5-carbonitrile | 952753-59-2 | 219.24 | 1.10 g (5.0 mmol, 1.0 eq) | From Part A. |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~5 mL | Corrosive. Handle with extreme care. |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 0.38 g (5.5 mmol, 1.1 eq) | Prepare a fresh aqueous solution. |

| Copper(I) Chloride (CuCl) | 7758-89-6 | 99.00 | 0.54 g (5.5 mmol, 1.1 eq) | |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~100 mL | For extraction. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated solution | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | For drying organic layer. |

Detailed Experimental Protocol

-

Diazotization:

-

In a 100 mL three-necked flask equipped with a magnetic stir bar and a thermometer, suspend the 2-aminothiazole intermediate (1.0 eq, 5.0 mmol, 1.10 g) in a mixture of concentrated HCl (2.5 mL) and water (5 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (1.1 eq, 5.5 mmol, 0.38 g) in water (3 mL) and add this solution dropwise to the cooled suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Preparation of CuCl Solution:

-

In a separate 100 mL beaker, dissolve copper(I) chloride (1.1 eq, 5.5 mmol, 0.54 g) in concentrated HCl (2.5 mL). Cool this solution to 0-5 °C in an ice bath.

-

-

Chlorination (Sandmeyer Reaction):

-

Slowly add the cold diazonium salt solution from step 1 to the cold CuCl solution from step 2 with vigorous stirring.

-

Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Extraction:

-

Extract the reaction mixture with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize excess acid, and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure this compound.[9]

-

-

Characterization:

-

Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point determination to confirm its structure and purity.

-

Safety and Handling

-

General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Specific Hazards:

-

α-haloketones (and their nitrile equivalents) are potent lachrymators and irritants. Avoid inhalation and skin contact.

-

Concentrated acids (HCl) are highly corrosive. Handle with extreme care.

-

Sodium nitrite is an oxidizer and is toxic. Avoid contact with acids, as it can release toxic nitrogen oxide gases.

-

Dichloromethane is a volatile and suspected carcinogen.

-

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile [cymitquimica.com]

- 9. 1628265-17-7 | this compound [fluoromart.com]

Application Notes and Protocols: Leveraging 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile for the Synthesis of Novel Antimicrobial Agents

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent development of new chemical entities with novel mechanisms of action.[1] The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse pharmacological activities.[1][2] Thiazole derivatives have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[1][3] Their mechanism of action can be varied, with some derivatives inhibiting essential bacterial enzymes like DNA gyrase, while others may disrupt cell membrane integrity.[1] The versatility of the thiazole ring allows for substitution at various positions, enabling the fine-tuning of its biological activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4-(4-fluorophenyl)thiazole-5-carbonitrile as a versatile starting material for the synthesis of novel antimicrobial agents. We present two strategic synthetic pathways, detailed experimental protocols, and methodologies for the subsequent antimicrobial evaluation of the synthesized compounds. The rationale behind the synthetic design is to leverage the reactivity of the 2-chloro and 5-carbonitrile functionalities to introduce pharmacophores known to contribute to antimicrobial efficacy, such as Schiff bases and hydrazide-hydrazones.

Strategic Synthetic Pathways

The chemical structure of this compound offers two primary reactive sites for derivatization: the electrophilic carbon at the 2-position bearing a chloro leaving group, and the carbon of the nitrile group at the 5-position. This allows for a modular approach to the synthesis of a library of potential antimicrobial compounds.

Figure 1: Proposed synthetic strategies for the derivatization of this compound.

Pathway 1: Synthesis of Thiazole-Based Schiff Bases

Rationale: Schiff bases (imines) are a class of organic compounds characterized by a carbon-nitrogen double bond. They are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The imine bond is often crucial for their biological activity, potentially through chelation with metal ions or interaction with active sites of enzymes. By converting the 2-chloro group of the starting material to an amino group, we create a nucleophilic center that can readily react with various aldehydes to form a library of Schiff base derivatives.

Step 1.1: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (Intermediate 1)

The conversion of a 2-chlorothiazole to a 2-aminothiazole is a critical step. While various methods exist, a common approach involves nucleophilic substitution with an amine source. For this protocol, we propose a reaction with a suitable amine in a polar aprotic solvent.

Protocol:

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add a suitable aminating agent such as ammonia in a sealed tube or an appropriate amine source (e.g., a protected amine followed by deprotection).

-

The reaction mixture is heated at a temperature ranging from 80-120 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile.